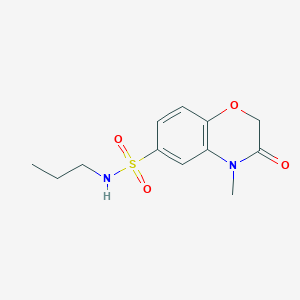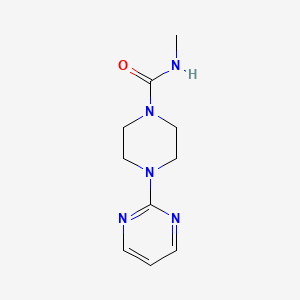
N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide
Overview
Description
N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 belongs to the class of thieno[2,3-d]pyrimidine derivatives and has a molecular weight of 329.3 g/mol.
Mechanism of Action
The mechanism of action of TPCA-1 involves the inhibition of the IKKβ kinase, which is a key regulator of the NF-κB pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent activation of NF-κB. Inhibition of IKKβ by TPCA-1 prevents the phosphorylation of IκB, leading to its stabilization and the inhibition of NF-κB activation. This, in turn, leads to the downregulation of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
TPCA-1 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of inflammation and autoimmune responses, and the reduction of pro-inflammatory cytokine production. In addition, TPCA-1 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Apoptosis is a programmed cell death process that plays a crucial role in the regulation of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using TPCA-1 in lab experiments is its specificity for the IKKβ kinase. TPCA-1 has been shown to have minimal off-target effects, making it an ideal tool for studying the NF-κB pathway. Another advantage is its relatively low toxicity, which allows for the use of higher concentrations in cell-based assays. However, one of the limitations of TPCA-1 is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Future Directions
There are several future directions for the research on TPCA-1. One of the areas of interest is the development of more potent and selective IKKβ inhibitors based on the structure of TPCA-1. Another area of interest is the investigation of the potential therapeutic applications of TPCA-1 in other diseases, such as cardiovascular disease and neurodegenerative disorders. Furthermore, the use of TPCA-1 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Inhibition of NF-κB by TPCA-1 leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and proliferation.
In inflammation and autoimmune disorders, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in the pathogenesis of inflammation and autoimmune disorders. Inhibition of their production by TPCA-1 leads to the suppression of inflammation and autoimmune responses.
properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-6-3-4-7(10(14)9(6)13)15-11(16)8-2-1-5-17-8/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKZGRWGVQRAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)


![4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4441891.png)
![2-[(4-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4441900.png)
![N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441905.png)
![N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4441912.png)
![3-amino-N-benzylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441922.png)

![ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B4441938.png)